1-Naphthyl acetate

Description

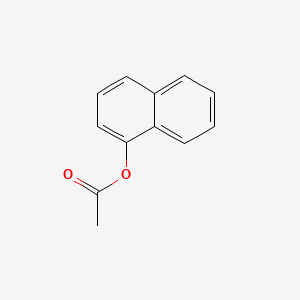

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKONPUVOVVNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870785 | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | alpha-Naphthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000761 [mmHg] | |

| Record name | alpha-Naphthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

830-81-9, 29692-55-5 | |

| Record name | 1-Naphthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029692555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Principle of 1-Naphthyl Acetate in Esterase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and practical applications of 1-naphthyl acetate as a substrate in esterase assays. Esterases, a diverse group of hydrolase enzymes, are critical in various physiological processes, including neurotransmission and drug metabolism. Their activity is a key area of study in diagnostics, drug development, and toxicology. This compound provides a versatile and reliable tool for the qualitative and quantitative assessment of esterase activity.

Core Principle of Action

The use of this compound in esterase assays is predicated on a two-step enzymatic and chemical reaction. Initially, esterase enzymes catalyze the hydrolysis of the ester bond in this compound. This enzymatic cleavage yields two products: acetic acid and α-naphthol.[1] While α-naphthol itself is colorless, it serves as an intermediate that can react with a chromogenic coupling agent.

In the second step, the newly formed α-naphthol undergoes an azo coupling reaction with a diazonium salt, such as Fast Blue B salt or Fast Blue RR salt.[2][3][4] This reaction results in the formation of a distinctly colored, insoluble azo dye precipitate at the site of enzyme activity.[5] The intensity of the color produced is directly proportional to the amount of α-naphthol generated, and thus to the activity of the esterase enzyme. This principle is the foundation for both histochemical staining and spectrophotometric quantification of esterase activity.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound as a substrate is reflected in the kinetic parameters of the enzymes that hydrolyze it. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the substrate affinity of the enzyme.

| Enzyme | Source | Km (mM) | Vmax (mM/min) | Optimal pH | Optimal Temperature (°C) |

| Alpha-Naphthyl Acetate Esterase (ANAE) | Atta Flour | 9.765 | 0.084 | 8.0 | 40 |

| Alpha-Naphthyl Acetate Esterase (ANAE) | Wheat Flour | 22.5 | 4.71 U/mg | 8.0 | 40 |

| Acetylcholinesterase (AChE) | Electric Eel | 3.21 x 10⁻³ | 7.71 x 10⁻⁸ kat | - | - |

Data compiled from studies on purified esterases. Note that kinetic parameters can vary based on the specific enzyme, its source, and assay conditions.

Experimental Protocols

Below are detailed methodologies for both qualitative histochemical staining and quantitative spectrophotometric analysis of esterase activity using this compound.

Histochemical Staining of Esterase Activity

This protocol is adapted for the visualization of non-specific esterase activity in cell smears or tissue sections.

Materials:

-

Fixative solution (e.g., Citrate-Acetone-Formaldehyde)

-

This compound solution

-

Sodium nitrite solution

-

Pararosaniline solution (or Fast Blue B/RR salt)

-

Phosphate buffer (pH 6.5-7.6)

-

Counterstain (e.g., Hematoxylin or Methyl Green)

-

Microscope slides with cell smears or tissue sections

-

Coplin jars or staining dishes

-

Incubator at 37°C

-

Distilled water

Procedure:

-

Fixation: Immerse the slides in the fixative solution for 30-60 seconds. Rinse thoroughly with distilled water and air dry.

-

Preparation of the Incubation Medium:

-

Prepare a fresh diazonium salt solution by mixing equal volumes of sodium nitrite and pararosaniline solutions and letting it stand for 2 minutes.

-

Alternatively, dissolve Fast Blue B or RR salt in the phosphate buffer.

-

Add the this compound solution to the buffered diazonium salt solution. The final concentration of this compound is typically in the range of 0.5 mM.

-

-

Incubation: Cover the slides with the incubation medium and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Rinse the slides gently with distilled water.

-

Counterstaining: Immerse the slides in the counterstain solution for 1-3 minutes to visualize the cell nuclei.

-

Mounting: Rinse the slides with distilled water, air dry, and mount with a coverslip using an appropriate mounting medium.

-

Observation: Examine the slides under a light microscope. Sites of esterase activity will appear as red-brown to dark brown precipitates.

Spectrophotometric Assay of Esterase Activity

This protocol allows for the quantitative measurement of esterase activity in a sample homogenate or purified enzyme preparation.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)

-

Fast Blue B or RR salt solution

-

Sample containing esterase (e.g., tissue homogenate, cell lysate, or purified enzyme)

-

Spectrophotometer

-

Cuvettes

-

Water bath or incubator at a controlled temperature

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the phosphate buffer, Fast Blue B/RR salt solution, and the esterase-containing sample.

-

Initiation of Reaction: To initiate the reaction, add a specific volume of the this compound stock solution to the cuvette and mix quickly. The final concentration of this compound should be optimized for the specific enzyme being assayed.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at a wavelength of 510 nm. The absorbance increases as the colored azo dye is formed.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The esterase activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under the specified conditions.

Visualization of Reaction and Pathways

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism underlying the this compound esterase assay.

Caption: The two-step reaction of this compound in esterase assays.

Experimental Workflow

The logical flow of a typical spectrophotometric esterase assay using this compound is depicted below.

Caption: Workflow for a quantitative esterase assay.

Signaling Pathway: Cholinergic Neurotransmission

This compound is a substrate for acetylcholinesterase (AChE), a key enzyme in cholinergic signaling. AChE terminates the signal at the synapse by hydrolyzing the neurotransmitter acetylcholine (ACh). The following diagram illustrates the role of AChE in this critical signaling pathway.

Caption: The role of acetylcholinesterase in cholinergic signaling.

References

Solubility Profile of 1-Naphthyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Naphthyl acetate in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. The information compiled herein is intended to support research and development activities by providing essential data on the physicochemical properties of this compound. This compound is a widely used chromogenic substrate for the detection of acetylcholinesterase (AChE) activity and has applications in identifying organophosphorus pesticide poisoning.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that for DMSO, different sources report varying solubility values. Researchers are advised to perform their own solubility tests for their specific applications.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 100 mg/mL[1] | 537.03 mM[1] | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO.[1] |

| 37 mg/mL[2] | 198.7 mM[2] | Moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh DMSO. | |

| Dioxane | 0.1 g/mL | - | Results in a clear, colorless solution. |

| Ethanol | Soluble | - | Quantitative data not specified. |

| Water | Insoluble | - | |

| In Vivo Formulation | ≥ 2.5 mg/mL | ≥ 13.43 mM | In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining solubility is crucial for any experimental work. Below is a general protocol for determining the solubility of a compound like this compound in a given solvent.

Protocol: Saturated Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of constant agitation

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the saturated shake-flask method.

Caption: Workflow for Solubility Determination.

References

1-Naphthyl Acetate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on 1-Naphthyl acetate, a versatile compound with significant applications in biochemical assays and chemical synthesis.

This document details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility as an enzymatic substrate and a reagent in photochemical rearrangements. Experimental protocols and visual diagrams are provided to support practical laboratory applications.

Core Compound Identification

This compound, also known as α-Naphthyl acetate, is an organic ester with the chemical formula C₁₂H₁₀O₂.[1] It serves as a valuable tool in various scientific disciplines.

| Identifier | Value |

| CAS Number | 830-81-9[1][2] |

| Molecular Weight | 186.21 g/mol |

| Molecular Formula | C₁₂H₁₀O₂ |

| Synonyms | α-Naphthyl acetate, Acetic acid 1-naphthyl ester, 1-Acetoxynaphthalene |

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions. Its key physical and chemical properties are summarized below for easy reference.

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 43-46 °C |

| Boiling Point | 310 °C |

| Solubility | Insoluble in water |

| Flash Point | 113 °C |

| Density | 1.1305 g/cm³ (at 50 °C) |

Synthesis

The synthesis of this compound is typically achieved through the acetylation of 1-naphthol. This reaction can be performed using either acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or sodium hydroxide, which acts as a catalyst.

Caption: General synthesis pathway for this compound.

Applications in Research and Development

This compound has several important applications in scientific research, particularly in the fields of enzymology, histology, and synthetic chemistry.

Enzymatic Substrate for Esterases

A primary application of this compound is as a chromogenic substrate for the detection of esterase activity, most notably acetylcholinesterase (AChE). The enzymatic hydrolysis of this compound yields 1-naphthol, which can then be coupled with a diazonium salt (e.g., Fast Blue RR or Fast Blue BB) to produce a colored precipitate. This colorimetric reaction allows for the quantification of esterase activity.

This property is particularly useful for:

-

Macrophage Identification: It is used in a rapid staining method to identify macrophages, which exhibit non-specific esterase activity.

-

Pesticide Detection: The inhibition of AChE by organophosphorus pesticides can be detected by a decrease in the hydrolysis of this compound, making it a potential tool for detecting organophosphate poisoning.

Caption: Workflow for the detection of esterase activity.

Photo-Fries Rearrangement

This compound is a model compound for studying the photo-Fries rearrangement, a photochemical reaction where an aryl ester is converted into a hydroxy aryl ketone upon UV irradiation. This reaction proceeds through a radical mechanism and yields 2-acetyl-1-naphthol and 4-acetyl-1-naphthol as the primary products, along with 1-naphthol as a side product. The study of this rearrangement provides insights into reaction mechanisms in photochemistry.

Experimental Protocols

Protocol for α-Naphthyl Acetate Esterase Staining

This protocol is adapted for the cytochemical demonstration of non-specific esterase activity in hematopoietic cells.

Reagents:

-

Fixative solution (e.g., Citrate-Acetone-Formaldehyde)

-

TRIZMAL™ 7.6 Buffer Concentrate

-

Deionized water

-

Sodium Nitrite Solution

-

Fast Blue BB Base Solution

-

α-Naphthyl Acetate Solution

Procedure:

-

Fix blood or bone marrow films in the fixative solution for 30 seconds at room temperature.

-

Rinse the slides thoroughly with deionized water for 45-60 seconds.

-

Prepare the incubation solution immediately before use: a. Add 1 ml of Sodium Nitrite Solution to 1 ml of Fast Blue BB Base Solution. Mix by inversion and let stand for at least 2 minutes. b. Add the mixture from step 3a to 40 ml of prewarmed (37°C) deionized water. c. Add 5 ml of TRIZMAL™ 7.6 Buffer Concentrate. d. Add 1 ml of α-Naphthyl Acetate Solution.

-

Immerse the fixed slides in the incubation solution.

-

Incubate at 37°C and monitor for the development of colored deposits at sites of enzyme activity.

-

Rinse the slides and counterstain if desired.

Protocol for Photo-Fries Rearrangement of this compound

This protocol provides a general methodology for the photochemical transformation of this compound.

Materials:

-

This compound

-

Methanol (or other suitable solvent)

-

UV lamp (low wavelength, e.g., 200–380 nm)

-

Reaction vessel (e.g., quartz round bottom flask)

-

Nitrogen gas source

-

Column chromatography setup (Silica gel)

Procedure:

-

Dissolve a known amount of this compound (e.g., 0.4 g) in a suitable volume of methanol (e.g., 75 ml) in the reaction vessel.

-

Purge the solution with nitrogen gas to create an inert atmosphere.

-

Irradiate the solution with a UV lamp for a specified period (e.g., 6 hours).

-

After irradiation, remove the solvent under reduced pressure.

-

Separate the products (2-acetyl-1-naphthol, 4-acetyl-1-naphthol, and 1-naphthol) from the reaction mixture using column chromatography with silica gel.

-

Analyze the fractions using techniques such as TLC, NMR, and IR spectroscopy to confirm the identity of the products.

References

An In-Depth Technical Guide to the Synthesis and Purification of 1-Naphthyl Acetate for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Naphthyl acetate, a key intermediate in various research and development applications. The document outlines detailed experimental protocols, presents comparative data for different synthetic routes, and includes visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a carboxylic acid ester derived from 1-naphthol and acetic acid. It appears as a white to off-white crystalline solid with a faint aromatic odor.[1] This compound serves as a valuable precursor and intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Furthermore, its susceptibility to enzymatic hydrolysis makes it a useful substrate for the detection and quantification of esterases in analytical chemistry.[1] This guide details reliable methods for the synthesis and subsequent purification of this compound to a high degree of purity required for research and drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of 1-naphthol. This can be achieved using two primary acetylating agents: acetic anhydride and acetyl chloride. The reaction is typically catalyzed by a base to neutralize the acidic byproduct and drive the reaction to completion.

Synthesis via Acetic Anhydride

This method involves the reaction of 1-naphthol with acetic anhydride, often in the presence of a base catalyst such as pyridine or sodium hydroxide.[1] The reaction proceeds at moderate temperatures, typically between 60-100 °C.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Reagents: Add a base, such as pyridine (1.2 equivalents), to the solution. Subsequently, add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture sequentially with water, a dilute solution of hydrochloric acid (to remove pyridine), and finally with a saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis via Acetyl Chloride

An alternative and often more reactive method utilizes acetyl chloride as the acetylating agent. A tertiary amine base like triethylamine is commonly used to scavenge the hydrochloric acid byproduct.

Experimental Protocol:

-

Reaction Setup: In a fume hood, combine 1-naphthol (1 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Reagent: Cool the mixture in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash it with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Data Presentation: Comparative Synthesis Data

The choice of synthetic route can influence the reaction yield and purity of the final product. The following table summarizes typical quantitative data for different synthetic approaches.

| Acetylating Agent | Catalyst/Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |

| Acetic Anhydride | Pyridine | Toluene | 80 | 3 | 85-95 | >95 | Adapted from |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 - RT | 2 | 90-98 | >97 | Adapted from |

| Acetic Anhydride | Iodine | Solvent-free | 80 | 0.67 | 98.0 (for β-isomer) | Not specified | |

| Acetic Acid | Nickel Nitrate | Acetonitrile | Reflux | Not specified | 90 (for 2-isomer) | Not specified |

Note: The data for the iodine and nickel-catalyzed reactions are for the synthesis of the 2-naphthyl acetate isomer but are included to provide insight into alternative catalytic systems that could potentially be adapted for the 1-isomer.

Purification of this compound

To achieve the high purity required for research applications, the crude this compound must be purified. The two most effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Experimental Protocol:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a mixed solvent system of hexane and ethyl acetate or a single solvent like isopropanol can be effective.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

-

Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of this compound. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by TLC analysis to achieve good separation.

-

Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the chosen mobile phase.

-

Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution and Fraction Collection: Elute the column with the mobile phase and collect the eluent in fractions.

-

Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Synthesis and Purification Workflow

References

1-Naphthyl acetate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-Naphthyl Acetate

Introduction

This compound (C₁₂H₁₀O₂) is an aromatic ester synthesized from 1-naphthol and acetic acid.[1] It presents as a white to light-yellow or slightly pink crystalline solid at room temperature.[1][2] This compound serves as a crucial substrate in various biochemical assays, most notably for the detection of esterase activity, including that of acetylcholinesterase (AChE).[3][4] Its utility in research, diagnostics, and as a synthetic intermediate necessitates a thorough understanding of its chemical stability and the implementation of appropriate storage protocols to ensure its integrity and performance. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for its stability assessment.

Chemical Stability Profile

This compound is generally stable under normal, controlled conditions. However, its stability is significantly compromised by exposure to moisture, incompatible pH, elevated temperatures, light, and oxidizing agents. The primary degradation pathway is hydrolysis, with oxidation and photodegradation also being potential concerns.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into 1-naphthol and acetic acid, particularly in the presence of water. The rate of this hydrolysis is influenced by pH and temperature. The reaction is catalyzed by both acids and bases. This susceptibility underscores the critical need to protect the compound from moisture during storage and handling.

Oxidative Stability

This compound should be stored away from strong oxidizing agents. While detailed studies on the direct oxidation of this compound are limited, research on the oxidation of the related 1-naphthyl radical and its hydrolysis product, 1-naphthol, indicates that the naphthyl moiety is susceptible to oxidative degradation. Therefore, exposure to air should be minimized to prevent potential oxidative degradation over long-term storage.

Thermal Stability

While considered stable at ambient temperatures, elevated temperatures can accelerate the rates of degradation, particularly hydrolysis. For long-term preservation of purity, storage at reduced or sub-zero temperatures is recommended by most suppliers.

Photostability

Exposure to direct sunlight or ultraviolet (UV) light should be avoided. Studies have investigated the photo-Fries rearrangement of this compound, a photochemical reaction that can occur upon photolysis, leading to the formation of acyl-naphthol isomers. This highlights the importance of storing the compound in light-resistant containers.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to specific storage conditions is paramount. The recommendations from various safety data sheets (SDS) and suppliers are summarized below.

| Parameter | Condition | Rationale | References |

| Temperature | Keep in a cool place. Recommended: Refrigerator (2-8 °C) or Freezer (-20 °C for long-term). | To minimize thermal degradation and slow down the rate of hydrolysis. | |

| Atmosphere | Store in original, tightly sealed containers in a dry, well-ventilated area. | To prevent exposure to moisture (hydrolysis) and air (oxidation). | |

| Light Exposure | Store in a dark place, protected from direct sunlight. | To prevent photodegradation and photo-Fries rearrangement. | |

| Incompatibilities | Store away from strong oxidizing agents, reducing agents, strong acids, and strong bases. | To prevent chemical reactions that would degrade the compound. |

Degradation Pathways and Mechanisms

The principal degradation pathways for this compound are hydrolysis and, to a lesser extent, oxidation and photodegradation.

Hydrolysis Pathway

Hydrolysis is the most significant degradation route, yielding 1-naphthol and acetic acid. This reaction can be monitored to assess the stability of this compound in aqueous environments.

Potential Oxidative and Photolytic Pathways

Oxidation and photodegradation represent other potential routes for instability. The naphthyl ring system can be susceptible to oxidative attack, while UV light can induce rearrangements.

References

Methodological & Application

Application Notes and Protocols: 1-Naphthyl Acetate Staining for Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Naphthyl acetate esterase stain, also known as non-specific esterase (NSE) stain, is a well-established cytochemical method for the identification of monocytes and macrophages.[1][2] These cells are key players in the immune system, involved in phagocytosis, antigen presentation, and the inflammatory response.[3] Macrophages can be broadly classified into classically activated (M1) and alternatively activated (M2) phenotypes, each with distinct functional roles.[4] The NSE stain is a valuable tool for distinguishing macrophages from other cell types, particularly in heterogeneous cell populations from blood, bone marrow, and tissues.[5]

The principle of the stain is based on the high concentration of non-specific esterase enzymes within the cytoplasm of macrophages. These enzymes hydrolyze the substrate, this compound, to release 1-naphthol. The liberated 1-naphthol then couples with a diazonium salt (e.g., hexazotized pararosaniline or Fast Blue BB) to form a distinctly colored precipitate at the site of enzyme activity. In macrophages, this results in a diffuse, reddish-brown to black granular staining throughout the cytoplasm. This characteristic staining pattern allows for their identification and quantification. Furthermore, the esterase activity in monocytes and macrophages is sensitive to sodium fluoride, a feature that can be used as a confirmatory test to differentiate them from other esterase-positive cells.

Applications

-

Identification and enumeration of macrophages: A rapid and inexpensive method to estimate the number of macrophages in cell suspensions from various tissues.

-

Differentiation of hematopoietic cells: Used in hematopathology to help identify monocytic leukemias.

-

Characterization of inflammatory infiltrates: Enables the visualization and quantification of macrophages in tissue sections, providing insights into inflammatory processes.

-

Functional studies of macrophages: Can be used in conjunction with other markers to study macrophage activation and polarization.

Experimental Protocols

This section provides a detailed methodology for performing this compound esterase staining on both cell smears and frozen tissue sections.

Reagents

-

Fixative: Citrate-Acetone-Formaldehyde (CAF) solution or Formaldehyde solution.

-

Phosphate Buffer (0.1 M, pH 6.5-7.6).

-

Substrate Solution: this compound.

-

Coupling Agent (Diazonium Salt): Pararosaniline hydrochloride and Sodium Nitrite solution, or Fast Blue BB salt.

-

Counterstain: Hematoxylin or Methyl Green.

-

(Optional) Inhibitor: Sodium Fluoride (NaF) solution.

Protocol for Staining Cell Smears (e.g., Blood or Bone Marrow)

-

Sample Preparation: Prepare thin smears of fresh blood or bone marrow on clean glass slides. Air dry the smears completely.

-

Fixation: Immerse the slides in a Coplin jar containing Citrate-Acetone-Formaldehyde (CAF) fixative for 30 seconds at room temperature.

-

Rinsing: Rinse the slides thoroughly with running deionized water for 45-60 seconds. Do not allow the slides to dry.

-

Preparation of Staining Solution (Pararosaniline Method):

-

Prepare a hexazotized pararosaniline solution by mixing equal volumes of 4% pararosaniline hydrochloride in 2.5 M HCl and 4% sodium nitrite in distilled water. Let it stand for 2 minutes.

-

Add the hexazotized pararosaniline solution to a pre-warmed (37°C) phosphate buffer (pH 7.6).

-

Add the this compound solution to the buffered pararosaniline solution. Mix well. The solution should turn a greenish color.

-

-

Staining: Immerse the fixed slides in the freshly prepared staining solution in a Coplin jar. Incubate at 37°C for 30-60 minutes.

-

Rinsing: Rinse the slides well with running tap water for several minutes.

-

Counterstaining: Immerse the slides in Hematoxylin or Methyl Green solution for 1-3 minutes to stain the cell nuclei.

-

Final Rinse: Rinse briefly with tap water.

-

Dehydration and Mounting: Dehydrate the slides through ascending grades of alcohol (e.g., 70%, 95%, 100%). Clear in xylene and mount with a permanent mounting medium.

Protocol for Staining Frozen Tissue Sections

-

Sample Preparation: Snap-freeze fresh tissue specimens. Cut 10-16 µm thick sections in a cryostat.

-

Mounting: Mount the sections onto coverslips or slides. No fixation is required for this method.

-

Staining:

-

Prepare the staining solution as described for cell smears.

-

Apply the staining solution to the sections on the coverslips for 5 minutes at room temperature.

-

-

Rinsing: Immediately and thoroughly wash the sections under running tap water for several minutes.

-

Counterstaining: Briefly counterstain with Hematoxylin or Methyl Green.

-

Rinsing: Rinse with tap water.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.

Sodium Fluoride Inhibition Test (Confirmatory for Monocytes/Macrophages)

To confirm that the esterase activity is of monocytic origin, a parallel slide can be incubated in the staining solution containing sodium fluoride.

-

Prepare the staining solution as usual.

-

Just before use, add Sodium Fluoride solution to the staining solution at a final concentration of approximately 1.5 mg/mL.

-

Proceed with the staining protocol as described above.

-

Expected Result: The esterase activity in monocytes and macrophages will be significantly inhibited, resulting in a lack of staining.

Data Presentation

The interpretation of this compound staining is primarily qualitative, based on the color and pattern of the precipitate within the cells.

Table 1: Staining Characteristics of Different Cell Types

| Cell Type | Staining Pattern | Staining Intensity | Sodium Fluoride Inhibition |

| Monocytes/Macrophages | Diffuse, evenly spread red-brown to black granules throughout the cytoplasm. | Strong | Sensitive (Staining is inhibited) |

| T-Lymphocytes | A single or a few small, dot-like reddish-brown granules. | Weak to moderate | Resistant |

| B-Lymphocytes | Generally negative. | Negative | Not Applicable |

| Granulocytes (Neutrophils, etc.) | Typically negative or very weak. | Negative to weak | Resistant |

| Megakaryocytes/Platelets | Can show some positivity. | Variable | Variable |

Table 2: Quantitative Analysis Examples from Literature

| Study Focus | Cell/Tissue Type | Condition | Percentage of ANAE-Positive Cells | Reference |

| Hodgkin's Disease | Lymph Node Biopsies | Lymphocyte-predominant | 1.8 - 16% | |

| Hodgkin's Disease | Lymph Node Biopsies | Mixed cellularity | 6.5 - 14.6% | |

| Hodgkin's Disease | Lymph Node Biopsies | Lymphocyte-depleted | 39.8 - 47% | |

| Histiocytic Lymphoma | Lymph Node Biopsies | Not Applicable | 95.2 - 97.5% |

Visualizations

Biochemical Pathway of Staining

Caption: The enzymatic reaction underlying the this compound stain.

Experimental Workflow

References

- 1. Wright-Giemsa and nonspecific esterase staining of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pathologystudent.com [pathologystudent.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Macrophage Cell Overview | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. A double staining method for the detection of a macrophage surface marker and nonspecific esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Acetylcholinesterase Activity Assay Using 1-Naphthyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate nerve impulses at cholinergic synapses.[1][2][3] Its activity is a key biomarker, and its inhibition is a primary strategy for treating conditions like Alzheimer's disease. Furthermore, AChE activity is widely monitored to detect exposure to organophosphorus pesticides, which are potent inhibitors of the enzyme.[4][5] This application note details a robust and reliable colorimetric method for measuring AChE activity using 1-Naphthyl acetate as a substrate.

Assay Principle This assay is based on a two-step reaction. First, acetylcholinesterase enzymatically hydrolyzes the substrate this compound, yielding 1-naphthol and acetic acid. The 1-naphthol produced then immediately couples with a diazonium salt, such as Fast Blue B Salt, which acts as a chromogen. This coupling reaction forms a stable, colored azo-dye. The rate of color formation is directly proportional to the AChE activity in the sample and can be quantified by measuring the change in absorbance over time with a spectrophotometer.

Materials and Reagents

Equipment:

-

Microplate reader capable of kinetic measurements (e.g., 450-550 nm)

-

96-well clear, flat-bottom microplates

-

Laboratory incubator (37°C)

-

Multichannel and single-channel pipettes

-

Reagent reservoirs

Reagents and Buffers:

-

Acetylcholinesterase (AChE), e.g., from human erythrocytes

-

This compound (Substrate)

-

Fast Blue B Salt (or Fast Blue RR Salt) (Chromogen)

-

Phosphate Buffer (50 mM, pH 7.4) or Tris-HCl Buffer

-

Dimethyl sulfoxide (DMSO) or Acetone (for dissolving substrate)

-

Deionized water

-

Test compounds or known AChE inhibitor (e.g., Eserine Salicylate) for control experiments

Experimental Protocols

1. Reagent Preparation

-

50 mM Phosphate Buffer (pH 7.4): Prepare standard phosphate buffer and adjust pH to 7.4. Store at 4°C.

-

100 mM this compound Stock Solution: Dissolve an appropriate amount of this compound in DMSO or acetone. Store in small aliquots at -20°C, protected from light.

-

10 mM Fast Blue B Salt Stock Solution: Prepare fresh on the day of the experiment. Dissolve Fast Blue B Salt in deionized water. This solution can be unstable and should be used promptly.

-

AChE Enzyme Solution: Prepare a working solution of AChE in 50 mM Phosphate Buffer (pH 7.4) to a desired concentration (e.g., 0.1-0.5 U/mL). Keep on ice until use.

-

Substrate-Chromogen Working Solution: Just before use, prepare a mixture of the this compound and Fast Blue B Salt in Phosphate Buffer. A typical final concentration in the assay well might be 100-200 µM for this compound and 200-300 µM for Fast Blue B. Optimize concentrations based on enzyme activity and desired signal.

2. Assay Procedure (96-Well Plate Format)

The following procedure is a general guideline for a total reaction volume of 200 µL per well.

-

Plate Setup: Designate wells for Blanks, Controls, and Test Samples.

-

Blank Wells: Contain all reagents except the enzyme solution to measure non-enzymatic hydrolysis of the substrate.

-

Control Wells: Contain all reagents, including the enzyme, to measure maximum AChE activity.

-

Test Wells: Contain all reagents plus the test compound or inhibitor.

-

-

Add Reagents:

-

Add 140 µL of 50 mM Phosphate Buffer (pH 7.4) to all wells.

-

For Blank wells, add 20 µL of Phosphate Buffer.

-

For Control and Test wells, add 20 µL of the AChE enzyme solution.

-

Add 20 µL of the test compound (at various concentrations) or its vehicle (e.g., 1% DMSO in buffer) to the appropriate Test and Control wells.

-

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15-30 minutes. This allows any potential inhibitors to interact with the enzyme.

-

Initiate Reaction: Add 20 µL of the freshly prepared Substrate-Chromogen Working Solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance kinetically at a wavelength between 450 nm and 550 nm (wavelength should be optimized based on the color of the final product) every minute for 15-30 minutes.

Data Presentation and Analysis

1. Calculation of Reaction Rate The rate of reaction (V) is determined by the change in absorbance over time (ΔAbs/min). Use the linear portion of the kinetic curve to calculate the rate for each well.

-

Corrected Rate: V = V_sample - V_blank

2. Calculation of Percent Inhibition The percentage of AChE inhibition by a test compound is calculated using the following formula:

-

% Inhibition = [ (V_control - V_test) / V_control ] * 100

3. Data Summary Tables

The following tables provide examples of how to structure experimental data.

Table 1: Example Raw Kinetic Data (ΔAbs/min)

| Well Type | Compound | Conc. (µM) | Rate (mOD/min) |

|---|---|---|---|

| Blank | - | - | 5.2 |

| Control | Vehicle | - | 55.8 |

| Test | Compound A | 0.1 | 48.1 |

| Test | Compound A | 1 | 30.5 |

| Test | Compound A | 10 | 12.3 |

| Test | Compound B | 10 | 52.6 |

Table 2: Calculated Percent Inhibition

| Compound | Conc. (µM) | Corrected Rate* (mOD/min) | % Inhibition |

|---|---|---|---|

| Vehicle | - | 50.6 | 0.0% |

| Compound A | 0.1 | 42.9 | 15.2% |

| Compound A | 1 | 25.3 | 50.0% |

| Compound A | 10 | 7.1 | 86.0% |

| Compound B | 10 | 47.4 | 6.3% |

*Corrected Rate = Raw Rate - Blank Rate

Table 3: Summary of IC₅₀ Values

| Compound | IC₅₀ (µM) |

|---|---|

| Compound A | 1.0 |

| Compound B | > 100 |

| Eserine (Control) | 0.02 |

IC₅₀ values are determined by plotting % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Application Notes: Preparation and Use of 1-Naphthyl Acetate Working Solution for Non-Specific Esterase Staining

Introduction

The α-Naphthyl Acetate Esterase (ANAE) stain, also known as the non-specific esterase (NSE) stain, is a crucial cytochemical technique used in research and clinical diagnostics to identify and differentiate cells of the monocytic lineage, including monocytes, macrophages, and histiocytes.[1] The principle of the stain is based on the enzymatic activity of non-specific esterases present in the cytoplasm of these cells. These enzymes hydrolyze the substrate, 1-Naphthyl acetate, to produce α-naphthol.[2][3][4] The liberated α-naphthol then immediately couples with a diazonium salt (such as Fast Blue BB or pararosaniline that has reacted with sodium nitrite) to form a highly colored, insoluble precipitate at the site of enzyme activity. This results in a distinct red-brown or dark brown/black granular staining in the cytoplasm of positive cells, allowing for their visualization and quantification. The reaction can be inhibited by sodium fluoride (NaF), a characteristic feature of monocyte-specific esterase, which is useful for confirmation.

Quantitative Data Summary

The preparation of the this compound working solution and the subsequent staining procedure can be adapted for different sample numbers and types, primarily through "Drop Staining" for individual slides or "Dip Staining" for batches. The following tables summarize the key quantitative parameters for each method.

Table 1: Working Solution Preparation Volumes

| Reagent | Drop Staining (per slide) | Dip Staining (for 8-10 slides) |

| Diazonium Salt Formation | ||

| Pararosaniline / Basic Fuchsin Solution | 50 µL | 1.0 mL |

| Sodium Nitrite Solution | 50 µL | 1.0 mL |

| Standing Time | 1-2 minutes | 2 minutes |

| Final Working Solution | ||

| Phosphate Buffer | 1.5 mL | 30 mL |

| Prepared Diazonium Salt Solution | 100 µL (total from above) | 2.0 mL (total from above) |

| This compound Solution | 50 µL | 1.0 mL |

| Sodium Fluoride (NaF) Solution (for inhibition test) | 1 drop | 1.0 mL |

Data compiled from multiple sources.

Table 2: Staining Protocol Parameters

| Step | Duration | Temperature |

| Fixation (Formaldehyde-based) | 30 - 60 seconds | Room Temperature (18-26°C) |

| Incubation in Working Solution | 30 - 60 minutes | 37°C |

| Counterstaining (Hematoxylin or Methyl Green) | 1 - 3 minutes | Room Temperature (18-26°C) |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for preparing the necessary reagents and performing the non-specific esterase stain on blood or bone marrow smears.

Required Reagents and Materials

-

Fixative: Formaldehyde-based solution (e.g., Citrate-Acetone-Formaldehyde).

-

Pararosaniline Solution (or Basic Fuchsin): 4% solution in 2.5 M HCl.

-

Sodium Nitrite Solution: 4% aqueous solution.

-

Phosphate Buffer: 0.1 M, pH 7.6.

-

This compound Solution: Typically dissolved in a suitable solvent like acetone or DMSO. Commercial solutions are also available.

-

Counterstain: Hematoxylin solution or Methyl Green solution.

-

Sodium Fluoride (NaF) Solution: For inhibition control.

-

Equipment: Glass slides, Coplin jars or staining rack, micropipettes, test tubes, incubator (37°C), microscope.

Protocol 1: Preparation of Staining Working Solution

Critical Note: The complete working solution is unstable and must be prepared fresh immediately before each use.

A. Drop Staining Method (for 1-2 slides)

-

In a small test tube, add 50 µL of Pararosaniline solution and 50 µL of Sodium Nitrite solution.

-

Mix well and let the tube stand for 1-2 minutes to allow for the formation of the diazonium salt.

-

To this tube, add 1.5 mL of Phosphate Buffer.

-

Finally, add 50 µL of the this compound solution and mix gently but thoroughly. The solution should appear milky or cloudy.

-

For the sodium fluoride inhibition test, a parallel working solution should be prepared, to which 1 drop of NaF solution is added.

B. Dip Staining Method (for a batch of slides in a Coplin jar)

-

In a test tube or small beaker, mix 1.0 mL of Pararosaniline solution and 1.0 mL of Sodium Nitrite solution. Let stand for 2 minutes to form the diazonium salt.

-

Pour 30 mL of Phosphate Buffer into a Coplin staining jar.

-

Add the prepared diazonium salt solution to the buffer in the Coplin jar and mix well.

-

Gently add 1.0 mL of this compound solution and mix.

-

The working solution is now ready for use. For the inhibition control, prepare a separate jar and add 1.0 mL of NaF solution.

Protocol 2: Staining Procedure for Smears

-

Prepare fresh blood or bone marrow smears and allow them to air dry completely.

-

Fix the dried smears by immersing them in a formaldehyde-based fixative for 30-60 seconds.

-

Rinse the slides thoroughly with running deionized water for 45-60 seconds. Do not allow the slides to dry.

-

Place the slides in the freshly prepared this compound working solution. Ensure the smear is fully covered.

-

Incubate the slides for 30-60 minutes at 37°C, protected from light.

-

Following incubation, rinse the slides well with deionized water.

-

Counterstain the slides by immersing them in Hematoxylin or Methyl Green solution for 1-3 minutes. This will stain the cell nuclei, providing contrast.

-

Perform a final rinse with deionized water.

-

Allow the slides to air dry completely before microscopic examination.

Expected Results

-

Positive Reaction: Cells of monocytic lineage (monocytes, macrophages) will exhibit distinct, granular red-brown to black deposits in their cytoplasm. T-lymphocytes may show a smaller, localized "dot-like" pattern of positivity.

-

Negative Reaction: Granulocytes (neutrophils, eosinophils, basophils) are typically negative for non-specific esterase activity.

-

NaF Inhibition: In the slide treated with sodium fluoride, the positive staining in monocytes will be significantly reduced or completely absent, confirming the specific nature of the enzyme.

Visualizations

Diagram 1: Staining Principle

Caption: Enzymatic hydrolysis of this compound and subsequent coupling reaction.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for non-specific esterase staining of cell smears.

References

colorimetric detection of esterase with 1-Naphthyl acetate and Fast Blue RR

Application Note: Colorimetric Detection of Esterase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological and pathological processes. The quantification of esterase activity is fundamental in diverse research areas, including drug metabolism studies, enzyme inhibitor screening, and the development of diagnostic assays. This application note describes a robust and sensitive colorimetric method for the detection of esterase activity using 1-Naphthyl acetate as a substrate and Fast Blue RR salt as a chromogenic coupling agent.

The principle of this assay is based on the enzymatic hydrolysis of this compound by esterases to produce α-naphthol and acetic acid. The liberated α-naphthol then rapidly couples with the diazonium salt, Fast Blue RR, to form a stable, colored azo dye. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the amount of α-naphthol produced and, consequently, to the esterase activity in the sample. This method is adaptable to a 96-well microplate format, making it suitable for high-throughput screening applications.

Chemical Reaction Pathway

The enzymatic reaction and subsequent color development proceed in two main steps. First, esterase catalyzes the hydrolysis of the ester bond in this compound. Second, the resulting α-naphthol reacts with Fast Blue RR salt in a diazo coupling reaction to form a colored product.

Caption: Signaling pathway of the colorimetric esterase detection.

Quantitative Data Summary

The following table summarizes key quantitative data for the colorimetric detection of esterase activity using this compound and Fast Blue RR.

| Parameter | Value | Source |

| Enzyme Kinetics (α-Naphthyl Acetate Esterase from Atta Flour) | ||

| Michaelis-Menten Constant (Km) | 9.765 mM | [1] |

| Maximum Velocity (Vmax) | 0.084 mM/min | [1] |

| Optimal Reaction Conditions | ||

| pH | 8.0 | [1] |

| Temperature | 40 °C | [1] |

| Spectrophotometric Detection | ||

| Wavelength of Maximum Absorbance (λmax) | 510 nm | [2] |

| Analytical Performance | ||

| Limit of Detection (LOD) | User-determined | It is recommended that each laboratory determines the LOD based on their specific instrumentation and assay conditions. |

| Limit of Quantitation (LOQ) | User-determined | It is recommended that each laboratory determines the LOQ based on their specific instrumentation and assay conditions. |

Experimental Protocols

Materials and Reagents

-

This compound (substrate)

-

Fast Blue RR salt (chromogenic agent)

-

Esterase enzyme (e.g., porcine liver esterase, or purified enzyme of interest)

-

Phosphate buffer (e.g., 0.04 M Sodium Phosphate, pH 8.0)

-

Dimethyl sulfoxide (DMSO) or Acetone for dissolving the substrate

-

96-well clear, flat-bottom microplates

-

Microplate reader with absorbance measurement capabilities at 510 nm

-

Incubator set to the optimal temperature (e.g., 40 °C)

-

Multichannel pipette and sterile pipette tips

Preparation of Reagents

Note: It is recommended to prepare fresh solutions of this compound and Fast Blue RR on the day of the experiment.

-

Phosphate Buffer (0.04 M, pH 8.0): Prepare a 0.04 M sodium phosphate buffer and adjust the pH to 8.0 using a pH meter.

-

This compound Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of this compound in 100% DMSO or acetone. For example, to prepare a 100 mM stock solution, dissolve 18.62 mg of this compound (MW: 186.21 g/mol ) in 1 mL of DMSO.

-

Fast Blue RR Salt Solution (e.g., 10 mg/mL): Dissolve 10 mg of Fast Blue RR salt in 1 mL of deionized water. This solution should be prepared fresh and protected from light.

-

Enzyme Solution: Prepare a stock solution of the esterase enzyme in phosphate buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.

-

Test Samples: Prepare test samples (e.g., cell lysates, tissue homogenates, or purified enzyme fractions) in phosphate buffer.

Experimental Workflow

The following diagram illustrates the general workflow for the colorimetric esterase assay in a 96-well microplate format.

Caption: Experimental workflow for the microplate-based esterase assay.

Detailed Microplate Assay Protocol

This protocol is a recommended starting point and should be optimized for your specific enzyme and experimental conditions. The final volume in each well is 200 µL.

-

Prepare the 96-well plate:

-

Blank wells: Add 180 µL of phosphate buffer and 10 µL of the solvent used for the substrate (DMSO or acetone).

-

Substrate control wells (no enzyme): Add 170 µL of phosphate buffer, 10 µL of Fast Blue RR solution, and 10 µL of the substrate solvent.

-

Enzyme control wells (no substrate): Add 170 µL of phosphate buffer, 10 µL of Fast Blue RR solution, and 10 µL of the enzyme solution.

-

Sample wells: Add 160 µL of phosphate buffer, 10 µL of Fast Blue RR solution, and 10 µL of the enzyme/sample solution.

-

Standard curve wells: To quantify the amount of α-naphthol produced, a standard curve should be prepared using known concentrations of α-naphthol. Add varying concentrations of α-naphthol (e.g., 0-100 µM) to wells containing phosphate buffer and Fast Blue RR solution.

-

-

Pre-incubation: Pre-incubate the plate at the optimal temperature (e.g., 40 °C) for 5 minutes to allow the reaction components to reach thermal equilibrium.

-

Initiate the reaction: Add 10 µL of the this compound stock solution to all wells except the enzyme control and blank wells. The final concentration of the substrate will need to be optimized, but a starting point of 1 mM is recommended.

-

Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Measure absorbance: Measure the absorbance of each well at 510 nm using a microplate reader.

Data Analysis

-

Correct for background absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the net absorbance for each sample: Subtract the average absorbance of the corresponding control wells (substrate control and enzyme control) from the absorbance of the sample wells.

-

Determine esterase activity: Using the standard curve of α-naphthol, convert the net absorbance of the samples to the concentration of α-naphthol produced. The esterase activity can then be expressed in units such as µmol of α-naphthol produced per minute per mg of protein (U/mg).

Esterase Activity (U/mg) = (µmol of α-naphthol produced) / (incubation time in min × mg of protein in the sample)

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in substrate control wells | Spontaneous hydrolysis of this compound. | Prepare fresh substrate solution. Ensure the pH of the buffer is not too high, as this can increase the rate of spontaneous hydrolysis. |

| Low or no signal in sample wells | Inactive enzyme. | Use a fresh enzyme preparation. Ensure proper storage conditions for the enzyme. Verify the activity of the enzyme with a positive control. |

| Incorrect buffer pH or temperature. | Optimize the pH and temperature for your specific esterase. | |

| Presence of inhibitors in the sample. | Dilute the sample or use a desalting column to remove potential inhibitors. | |

| Precipitate formation in wells | High concentration of Fast Blue RR salt or substrate. | Optimize the concentrations of Fast Blue RR and this compound. Ensure all reagents are fully dissolved. |

| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. Prepare a master mix of reagents to minimize pipetting variations. |

| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature distribution. |

References

Application Notes & Protocols: Kinetic Assay of Esterase using 1-Naphthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. Their activity is crucial in various physiological processes, including neurotransmission and drug metabolism. Consequently, the quantification of esterase activity is a vital tool in biochemical research and drug development. 1-Naphthyl acetate is a widely used chromogenic substrate for the continuous kinetic monitoring of esterase activity.[1][2] This application note provides a detailed protocol for a reliable and adaptable kinetic assay of esterase activity using this compound.

Principle of the Assay

The kinetic assay of esterase using this compound is based on a two-step reaction. First, esterase catalyzes the hydrolysis of the non-colored substrate, this compound, to yield 1-naphthol (also referred to as α-naphthol) and acetic acid.[1][3][4] Subsequently, the 1-naphthol produced reacts with a diazonium salt, such as Fast Blue B or Fast Blue RR, in a coupling reaction to form a colored azo dye. The rate of formation of this colored product is directly proportional to the esterase activity and can be monitored spectrophotometrically over time.

Signaling Pathway and Reaction Mechanism

The enzymatic reaction and subsequent colorimetric detection can be visualized as follows:

Caption: Enzymatic hydrolysis of this compound and subsequent color formation.

Materials and Reagents

-

Enzyme Source: Purified esterase or cell/tissue lysate

-

Substrate: this compound

-

Coupling Reagent: Fast Blue B salt or Fast Blue RR salt

-

Buffer: Phosphate buffer (e.g., 0.04 M sodium phosphate, pH 8.0)

-

Solvent for Substrate: Acetone or Ethanol

-

Stop Solution (Optional for endpoint assays): 1% (w/v) Fast Blue B salt and 5% (w/v) Sodium Dodecyl Sulfate (SDS) mixed at a 2:5 ratio.

-

Microplate Reader or Spectrophotometer

-

96-well microplates (clear, flat-bottom)

-

Incubator (optional, for temperature control)

Experimental Protocols

Reagent Preparation

-

Phosphate Buffer (0.04 M, pH 8.0): Prepare a 0.04 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.

-

This compound Stock Solution (e.g., 16 mM): Dissolve the appropriate amount of this compound in a minimal amount of acetone or ethanol before diluting to the final concentration with the assay buffer. Note that the final concentration of the organic solvent in the assay should be kept low to avoid enzyme inhibition.

-

Fast Blue B Solution (e.g., 0.03% w/v): Prepare fresh by dissolving Fast Blue B salt in the assay buffer. This solution can be unstable and should be protected from light.

Kinetic Assay Protocol

The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Caption: Experimental workflow for the kinetic assay of esterase.

-

Set up the Reaction Mixture: In a 96-well microplate, add the following to each well:

-

Phosphate Buffer

-

Enzyme solution (at various concentrations if determining enzyme kinetics)

-

Fast Blue B solution The final volume in each well should be consistent. Include appropriate controls (e.g., no enzyme, no substrate).

-

-

Pre-incubation: Pre-incubate the microplate at the optimal temperature for the esterase (e.g., 40°C) for a few minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the this compound solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader set to the optimal temperature. Measure the absorbance at a wavelength where the colored product has maximum absorbance (typically between 500-600 nm, which should be determined empirically) at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 15-30 minutes).

-

Data Analysis:

-

Plot the absorbance values against time for each reaction.

-

The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion.

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Data Presentation

The following table summarizes representative kinetic parameters for esterases using this compound as a substrate, as reported in the literature.

| Enzyme Source | Km (mM) | Vmax | Optimal pH | Optimal Temperature (°C) |

| Alpha-naphthyl acetate esterase (from atta flour) | 9.765 | 0.084 mM/min | 8.0 | 40 |

| Alpha-naphthyl acetate esterase (from wheat flour) | 22.5 | 4.71 U/mg | 8.0 | 40 |

Data sourced from studies on esterases from different biological origins.

Troubleshooting

-

High Background Absorbance: This may be due to the spontaneous hydrolysis of the substrate or instability of the Fast Blue B reagent. Prepare the Fast Blue B solution fresh and protect it from light. Running a "no enzyme" control is essential to correct for background absorbance.

-

Non-linear Reaction Rate: If the reaction rate is not linear, the enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration or the reaction time.

-

Low Signal: The enzyme activity may be low. Increase the enzyme concentration or the incubation time. Ensure the pH and temperature are optimal for the specific esterase being studied.

Conclusion

The kinetic assay of esterase using this compound is a robust and versatile method for quantifying enzyme activity. The detailed protocol and guidelines provided in this application note will enable researchers to reliably measure esterase kinetics, which is essential for understanding enzyme function, screening for inhibitors, and advancing drug development programs.

References

Application Notes and Protocols for Detecting Organophosphate Pesticide Poisoning Using 1-Naphthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-naphthyl acetate as a chromogenic and fluorogenic substrate for the detection of acetylcholinesterase (AChE) activity and its inhibition by organophosphate (OP) pesticides. This method offers a reliable and rapid alternative to traditional assays for assessing OP poisoning.

Organophosphate pesticides are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe toxic effects. The measurement of AChE activity is, therefore, a key biomarker for detecting exposure to organophosphates.

The assay is based on the enzymatic hydrolysis of this compound by AChE to produce 1-naphthol. In the presence of a chromogenic coupling agent, such as Fast Blue B or Fast Blue RR salt, 1-naphthol forms a colored diazonium dye.[1][2] The intensity of the color is directly proportional to the AChE activity. When organophosphates are present, they inhibit AChE, leading to a reduction in the hydrolysis of this compound and a corresponding decrease in color development.[3] This inhibition can be quantified to determine the level of OP exposure. Additionally, the product 1-naphthol is fluorescent, allowing for a sensitive, fluorescence-based detection method.[4][5]

Biochemical Reaction Pathway

The following diagram illustrates the enzymatic reaction and subsequent colorimetric detection.

Caption: Biochemical pathway of AChE-mediated hydrolysis of this compound and colorimetric detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound-based AChE assay, including kinetic constants and limits of detection for various organophosphate pesticides.

Table 1: Michaelis-Menten Constants (Km) for AChE Substrates

| Substrate | Enzyme Source | Km Value | Reference |

| This compound | Human Erythrocyte AChE | Lower than ATCh | |

| α-Naphthyl Acetate | Wheat Flour Esterase | 9.765 mM |

Note: Acetylthiocholine (ATCh) is a commonly used substrate for comparison.

Table 2: Limits of Detection (LOD) for Organophosphate Pesticides

| Pesticide | Method | LOD (mg/kg) | Reference |

| Methamidophos | Crude Wheat Esterase Inhibition | 0.11 - 1.70 | |

| Dichlorvos | Crude Wheat Esterase Inhibition | 0.11 - 1.70 | |

| Phoxim | Crude Wheat Esterase Inhibition | 0.11 - 1.70 | |

| Dimethoate | Crude Wheat Esterase Inhibition | 0.11 - 1.70 | |

| Malathion | Crude Wheat Esterase Inhibition | 0.11 - 1.70 | |

| Methamidophos | Purified Wheat Esterase Inhibition | 0.044 | |

| Phoxim | Purified Wheat Esterase Inhibition | 0.020 | |

| Malathion | Purified Wheat Esterase Inhibition | 1.020 |

Experimental Protocols

Protocol 1: Quantitative Spectrophotometric Assay for AChE Activity and Inhibition

This protocol describes a method for the quantitative determination of AChE activity in a sample (e.g., hemolysate) and its inhibition by organophosphates using a microplate reader.

Materials:

-

Phosphate Buffer (PB), pH 7.3

-

This compound (1-NA) stock solution (1 mg/mL in acetone)

-

Fast Blue RR solution (0.03% in PB, pH 7.3)

-

Sample containing AChE (e.g., erythrocyte hemolysate)

-

Organophosphate pesticide standards (optional, for inhibition studies)

-

96-well microplate

-

Microplate reader

Experimental Workflow Diagram:

Caption: Workflow for the quantitative spectrophotometric AChE inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 100 µM).

-

Prepare a fresh solution of 0.03% Fast Blue RR in phosphate buffer.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the appropriate volume of phosphate buffer.

-

Add the sample containing AChE to the wells.

-

For inhibition studies, add varying concentrations of the organophosphate pesticide to the respective wells and incubate for a defined period (e.g., 30 minutes). A control well with no pesticide should be included.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 45 minutes).

-

-

Color Development and Measurement:

-

Stop the reaction and initiate color development by adding the Fast Blue RR solution to each well.

-

Allow the color to develop for a short period (e.g., 10-15 minutes).

-

Measure the absorbance at the appropriate wavelength (typically between 450-550 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each organophosphate concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

Protocol 2: Qualitative TLC-Bioautographic Assay for AChE Inhibitors

This protocol provides a rapid and simple method for the visual detection of AChE inhibitors on a Thin-Layer Chromatography (TLC) plate.

Materials:

-